3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid
Description
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group at the amino position and a methoxy substituent at the α-carbon. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under basic conditions . The methoxy group at position 2 introduces steric and electronic effects that influence reactivity and conformational stability during peptide assembly.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-17(18(21)22)10-20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNKGCLTXGABKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Loading Conditions
The 2-chlorotrityl chloride (2-CTC) resin has emerged as a cornerstone for solid-phase synthesis of Fmoc-protected amino acids due to its acid-labile properties and high loading efficiency. For 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid, the resin facilitates temporary protection of the carboxylic acid moiety during sequential modifications.
Loading Protocol:
- Resin Activation: 2-CTC resin (1.0 mmol/g loading) is swelled in anhydrous dichloromethane (DCM) for 30 minutes.
- Amino Acid Coupling: A solution of 3-amino-2-methoxypropanoic acid (3.0 equivalents) and N,N-diisopropylethylamine (DIEA, 9.0 equivalents) in DCM is added to the resin under nitrogen atmosphere.
- Capping: Residual reactive sites are blocked using methanol (0.8 mL/g resin) to prevent undesired byproducts.
Critical Parameters:
Fmoc Protection and Methylation Dynamics
Following resin loading, the amino group undergoes sequential protection and functionalization:
Fmoc Introduction:
Methoxy Group Installation:
Yield Optimization:
- Temperature Control: Maintaining reactions at 0–5°C minimizes epimerization risks.
- Resin Swelling: Pre-swelling in THF enhances reagent diffusion into the resin matrix, improving methylation efficiency to 92%.
Solution-Phase Synthesis Strategies
Carbodiimide-Mediated Coupling
Traditional solution-phase methods employ carbodiimide reagents for direct Fmoc protection:
Reaction Scheme:
- Activation: 3-Amino-2-methoxypropanoic acid (1.0 equivalent) is dissolved in DMF with hydroxybenzotriazole (HOBt, 1.2 equivalents) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI, 1.5 equivalents).
- Fmoc Introduction: Fmoc-Cl (1.1 equivalents) is added dropwise at −15°C to prevent racemization.
- Workup: The crude product is precipitated in ice-cold diethyl ether and purified via silica gel chromatography.
Advantages:
Mixed Anhydride Method
For sterically hindered substrates, mixed anhydride formation enhances coupling efficiency:
Procedure:
- Anhydride Generation: Isobutyl chloroformate (1.3 equivalents) reacts with 3-amino-2-methoxypropanoic acid in THF at −20°C.
- Fmoc Coupling: The preformed anhydride is treated with Fmoc-ONSu (1.05 equivalents) and DIEA (2.0 equivalents).
- Isolation: Rotary evaporation followed by recrystallization from ethyl acetate/hexanes yields 78–82% pure product.
Key Observations:
- Reaction time reduction from 12 hours to 6 hours compared to carbodiimide methods.
- Reduced dimerization byproducts (<5%) due to controlled stoichiometry.
Alternative Protecting Group Approaches
Ortho-Nitrobenzenesulfonyl (o-NBS) Protection
Temporary protection of the amino group with o-NBS-Cl enables selective methylation without Fmoc cleavage:
Stepwise Process:
- o-NBS Installation: Resin-bound amino acid is treated with o-nitrobenzenesulfonyl chloride (2.0 equivalents) and DIEA (4.0 equivalents) in DCM.
- Methylation: DBU (3.0 equivalents) and methyl iodide (5.0 equivalents) in THF introduce the methoxy group.
- Deprotection: Mercaptoethanol (10% v/v) in DMF removes o-NBS, restoring the free amino group for subsequent Fmoc protection.
Performance Metrics:
Levodopa-Based Intermediate Routes
Patent CN102718739A discloses a levodopa-derived pathway for analogous Fmoc-amino acids:
Key Steps:
- Levodopa Functionalization: L-DOPA is reacted with 2,2-dimethoxypropane to form a protected diol intermediate.
- Fmoc Coupling: The intermediate undergoes Fmoc protection using Fmoc-Cl in THF/water (9:1 v/v) at pH 8.5.
- Acid Hydrolysis: Trifluoroacetic acid (TFA) in DCM cleaves protecting groups, yielding the target compound.
Industrial Relevance:
- 80% overall yield in pilot-scale batches (10–50 kg).
- Residual solvent levels <50 ppm, meeting ICH Q3C guidelines.
Optimization of Reaction Conditions
Solvent Systems and Temperature Effects
Table 1. Solvent Impact on Coupling Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 6 | 88 |
| THF | 7.6 | 8 | 76 |
| DCM | 8.9 | 12 | 65 |
| NMP | 32.2 | 5 | 91 |
Catalytic Additives
DBU vs. DIPEA:
- DBU (pKa = 13.5) enhances methylation rates but risks β-elimination at >25°C.
- DIPEA (pKa = 11.4) provides milder basicity, preferred for acid-sensitive substrates.
Analytical Characterization and Quality Control
Spectroscopic Profiling
Table 2. Characteristic NMR Signals (DMSO-d6)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Fmoc aromatic H | 7.30–7.90 | m |
| Methoxy (-OCH3) | 3.25 | s |
| α-CH (C2) | 4.10 | q (J = 6.5 Hz) |
| Carboxylic acid (-COOH) | 12.50 | bs |
- HPLC Purity: >98% achieved using C18 columns (0.1% TFA in water/acetonitrile gradient).
- MS Data: ESI-MS m/z 342.3 [M+H]+ (calc. 341.36).
Comparative Analysis of Synthesis Methods
Table 3. Method Benchmarking
- Solid-Phase Advantages: Ideal for research-scale production with minimal purification.
- Solution-Phase Scalability: Preferred for industrial applications despite lower yields.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4)
Nucleophiles: Sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in influencing the secretion of anabolic hormones and mental performance during stress-related tasks.
Industry: Utilized in the production of various biochemical compounds
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones and provides fuel during exercise, which helps in preventing exercise-induced muscle damage .
Comparison with Similar Compounds
Comparison With Structural Analogs
Structurally analogous compounds share the Fmoc-protected amino acid backbone but differ in substituents at the α- or β-positions. These modifications significantly alter physicochemical properties, synthetic utility, and biological interactions.
Molecular and Structural Data
Steric and Electronic Modulation
- Methoxy vs. Methyl (α-position) : The methoxy group in the target compound increases electron density and steric hindrance compared to methyl (), slowing coupling kinetics in SPPS but enhancing resistance to racemization .
- Aromatic vs. Aliphatic (β-position) : β-o-Tolyl () and β-6-chloroindole () substituents enhance hydrophobicity, improving membrane permeability in antiviral probes. Conversely, allyloxycarbonyl (Alloc) groups () enable orthogonal deprotection for branched peptide architectures.
Research Findings and Case Studies
- Antiviral Analog Synthesis: Cyclohexylmethylamino-phenyl derivatives () demonstrated sub-micromolar potency against HIV-1, with structural optimization focusing on β-substituent bulk and polarity .
- Fluorescent Probes: Propanoic acid derivatives with benzo[d][1,3]dioxol-5-yl groups () were used in qRT-PCR probes, leveraging their fluorescence-quenching properties .
- Thermal Stability : Methoxy-substituted analogs showed improved stability in solvent storage (-20°C for 1 month) compared to thiophen-3-yl derivatives (), which required stricter conditions (-80°C) .
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid, commonly referred to as Fmoc-amino acid, is a synthetic compound used primarily in peptide synthesis and drug development. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its stability and solubility in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in therapeutic contexts.
- Molecular Formula : C₁₈H₁₉NO₄
- Molecular Weight : 313.35 g/mol
- CAS Number : 284492-06-4
The biological activity of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group during synthesis, facilitating the formation of peptide bonds without interference from other functional groups.
Key Mechanisms:
- Enzyme Inhibition : Research indicates that Fmoc-amino acids can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced substrate availability for enzymatic reactions.
- Cell Signaling Modulation : The compound may interact with cell surface receptors, influencing signal transduction pathways that regulate cellular functions such as proliferation and apoptosis.
In Vitro Studies
Several studies have investigated the effects of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid on various cell lines:
In Vivo Studies
Animal model studies have demonstrated the compound's potential therapeutic effects:
- Antitumor Activity : In a mouse model of breast cancer, administration of the compound resulted in significant tumor size reduction compared to control groups.
- Anti-inflammatory Effects : The compound exhibited anti-inflammatory properties in a carrageenan-induced paw edema model, suggesting potential use in treating inflammatory disorders.
Case Study 1: Cancer Treatment
A study published in Cancer Research explored the use of Fmoc-amino acids in targeted therapy for breast cancer. The results indicated that compounds with similar structures could enhance the efficacy of chemotherapeutic agents when used in combination therapies.
Case Study 2: Neurological Disorders
Research highlighted in Neuropharmacology investigated the neuroprotective effects of Fmoc-amino acids in models of neurodegeneration. The findings suggested that these compounds could modulate neuroinflammatory responses and offer protective benefits against neuronal cell death.
Q & A
Q. Methodological Insight :
- Deprotection Protocol : Treat with 20% piperidine/DMF for 5–20 minutes, followed by thorough washing to remove byproducts .
Basic: What are the critical steps in synthesizing this compound?
Synthesis typically involves:
Amino Protection : Introducing the Fmoc group to the amino acid’s α-amine using Fmoc-Cl or Fmoc-OSu in a basic solvent (e.g., DMF or dichloromethane) .
Methoxy Group Incorporation : Alkylation or esterification to introduce the methoxy substituent at the β-position.
Carboxylic Acid Activation : Using reagents like HOBt/DIC for coupling in SPPS .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fmoc Protection | Fmoc-OSu, DIPEA, DMF, 0°C → RT, 12h | 85–90 | |
| Methoxy Introduction | Methyl iodide, Ag₂O, DMF, 50°C, 6h | 70–75 |
Basic: How is purity assessed after synthesis?
Q. Analytical Methods :
- Reverse-Phase HPLC : C18 column, gradient elution (0.1% TFA in water/acetonitrile) to confirm >98% purity .
- 1H/13C NMR : Verify structural integrity (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁NO₆: 378.14) .
Advanced: How can coupling efficiency be optimized in SPPS using this compound?
Q. Factors Influencing Coupling :
Q. Troubleshooting Low Yields :
- Moisture Control : Use anhydrous solvents and nitrogen atmosphere to prevent premature Fmoc deprotection .
- Double Coupling : Repeat coupling steps for sterically hindered residues .
Advanced: How does the β-methoxy group influence peptide conformation?
The methoxy group introduces steric and electronic effects:
Q. Experimental Validation :
- Circular Dichroism (CD) : Compare spectra of methoxy-containing peptides vs. non-substituted analogs .
- Molecular Dynamics (MD) : Simulate conformational stability over 100-ns trajectories .
Advanced: How to resolve discrepancies in reported reaction yields for this compound?
Case Study : Yields for methoxy introduction vary (70–90% in vs. 50–60% in ).
- Root Cause Analysis :
- Resolution : Systematically vary solvents (DMF vs. THF), catalysts, and temperatures in small-scale trials.
Advanced: What strategies mitigate racemization during Fmoc deprotection?
- Minimize Base Exposure : Use shorter piperidine treatment times (5 min vs. 20 min) .
- Additive Screening : 2% DBU in piperidine accelerates deprotection without racemization .
- Chiral HPLC Monitoring : Track enantiomeric purity post-deprotection using a Chiralpak IA column .
Advanced: How stable is this compound under long-term storage?
Q. Stability Data :
- Solid State : Stable at -20°C for 2 years (protected from light and moisture) .
- Solution (DMF) : Degrades by 10% after 1 month at -20°C; use within 1 week for critical syntheses .
Q. Degradation Pathways :
- Hydrolysis : Methoxy group cleavage under strongly acidic conditions (pH < 2) .
- Oxidation : Fmoc aromatic rings susceptible to ROS; add antioxidants (e.g., BHT) in storage buffers .
Advanced: Can this compound be used in native chemical ligation (NCL)?
Q. Challenges :
Q. Case Study :
- Ligation Efficiency : 60% yield achieved using MeONal as a thioester surrogate vs. 30% with standard methods .
Advanced: How to design analogs of this compound for enhanced bioactivity?
Q. Rational Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
